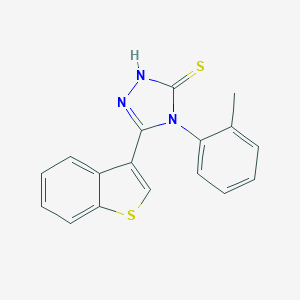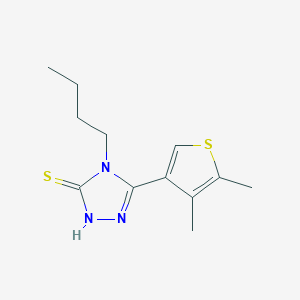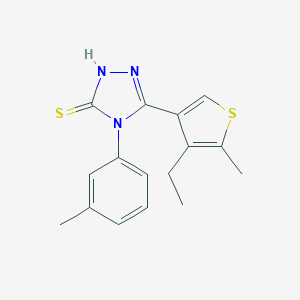
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Aplicaciones Científicas De Investigación
Crystal Structure Studies : A study explored the crystal structure of a related triazole compound, highlighting the importance of crystallography in understanding molecular interactions and stabilization in such compounds (Xu et al., 2006).
Cytotoxicity and Immunomodulation : Another research focused on the cytotoxicity of triazole derivatives and their effects on immunocompetent cells, demonstrating their potential in cancer research and immune response modulation (Mavrova et al., 2009).
Antioxidant and Antimicrobial Properties : A series of triazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting their utility in combating oxidative stress and microbial infections (Baytas et al., 2012).
Antioxidative Activity : Novel S-substituted derivatives of triazole thiones showed significant antioxidative activity, indicating their potential use in preventing oxidative damage (Tumosienė et al., 2014).
Cancer Research : A study on triazol-3-ylthioacetohydrazides demonstrated their cytotoxic effects on various cancer cell lines, suggesting their role in the development of new anticancer therapies (Šermukšnytė et al., 2022).
Crystal Interactions in Antioxidant Compounds : The study of crystal structures and intermolecular interactions in triazole-benzimidazole compounds revealed insights into their antioxidant properties (Karayel et al., 2015).
Propiedades
Fórmula molecular |
C17H13N3S2 |
|---|---|
Peso molecular |
323.4g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-2-4-8-14(11)20-16(18-19-17(20)21)13-10-22-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,19,21) |
Clave InChI |
ODNUJYATAXLXSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456816.png)
![3-Ethyl-5-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456817.png)

![N-allyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456819.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456822.png)
![4,5-dibromo-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456823.png)
![5-(5-chlorothiophen-2-yl)-N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456824.png)
![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456828.png)
![N-ethyl-2-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456830.png)
![N-allyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456831.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B456832.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(4-bromophenyl)quinolin-4-yl]methanone](/img/structure/B456838.png)
![(4-Benzylpiperazin-1-yl)[2-(4-ethoxyphenyl)-6-methylquinolin-4-yl]methanone](/img/structure/B456839.png)
